1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
Overview
Description
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a methoxy group, and a carboxamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-methoxy-5-methylbenzaldehyde and an amine derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Assembly: The final compound is obtained by combining the pyrrolidine ring with the carboxamide group under appropriate reaction conditions, such as refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 1-(2-hydroxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide.
Reduction: Formation of 1-(2-methoxy-5-methylphenyl)-5-amino-N-(propan-2-yl)pyrrolidine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Pharmacology: It may serve as a tool compound to study receptor-ligand interactions and drug metabolism.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Biology: It can be employed in biochemical assays to investigate enzyme activity and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
- 1-(2-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
- 1-(2-hydroxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10(2)17-16(20)12-8-15(19)18(9-12)13-7-11(3)5-6-14(13)21-4/h5-7,10,12H,8-9H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQTLPAPSZLHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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